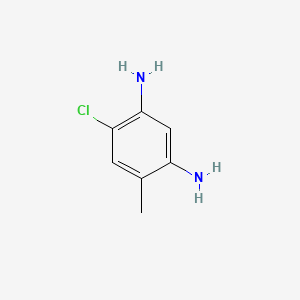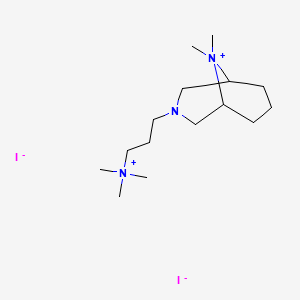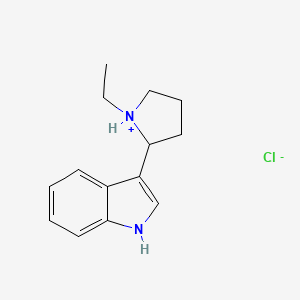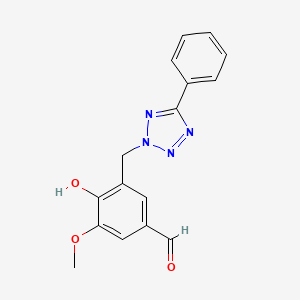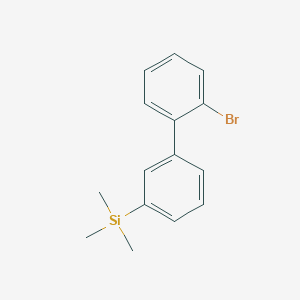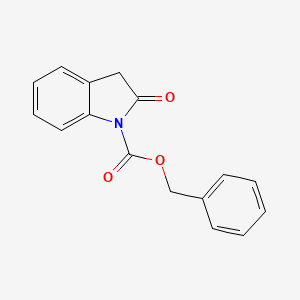
Bromo(chloro)lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(chloro)lead is a chemical compound that contains both bromine and chlorine atoms bonded to a lead atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)lead typically involves the reaction of lead compounds with bromine and chlorine sources. One common method is the direct halogenation of lead using bromine and chlorine gases under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, this compound can be produced by reacting lead oxide with a mixture of bromine and chlorine gases. The reaction is conducted at elevated temperatures to ensure complete halogenation of the lead compound. The resulting product is then purified through recrystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Bromo(chloro)lead undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and halogen gases.
Reduction: Reduction reactions can convert this compound to elemental lead and halogenated hydrocarbons.
Substitution: this compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Lead oxides and halogen gases (bromine and chlorine).
Reduction: Elemental lead and halogenated hydrocarbons.
Substitution: Lead compounds with different halogen or functional group substitutions.
科学的研究の応用
Bromo(chloro)lead has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials, including lead-based semiconductors and photovoltaic cells.
作用機序
The mechanism of action of bromo(chloro)lead involves its interaction with molecular targets and pathways within chemical and biological systems. The compound can act as a catalyst by facilitating electron transfer reactions and stabilizing reaction intermediates. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine atoms bonded to a benzene ring.
Chlorobromoethane: Contains bromine and chlorine atoms bonded to an ethane molecule.
Bromochloromethane: Contains bromine and chlorine atoms bonded to a methane molecule.
Uniqueness of Bromo(chloro)lead
This compound is unique due to the presence of both bromine and chlorine atoms bonded to a lead atom, which imparts distinct chemical properties and reactivity compared to other halogenated compounds
特性
CAS番号 |
13778-36-4 |
|---|---|
分子式 |
BrClPb |
分子量 |
322 g/mol |
IUPAC名 |
bromo(chloro)lead |
InChI |
InChI=1S/BrH.ClH.Pb/h2*1H;/q;;+2/p-2 |
InChIキー |
ATMKIOHDSQEHSM-UHFFFAOYSA-L |
正規SMILES |
Cl[Pb]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




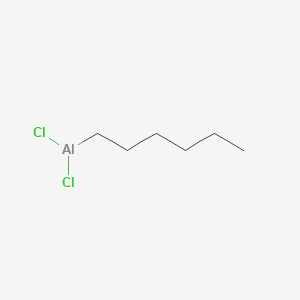
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
